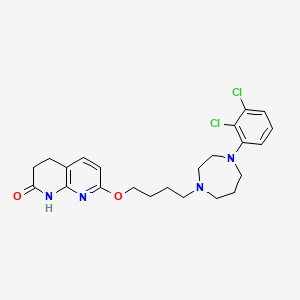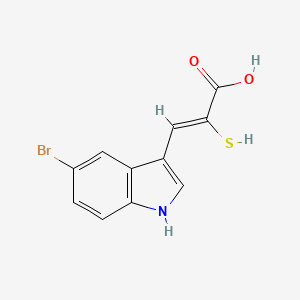
Ddr-trk-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D2202-1” is a compound known for its significant role as a protein kinase inhibitor. It is particularly effective against several kinases, including discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 . This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neurobiology.
準備方法
The synthetic routes and reaction conditions for “D2202-1” involve several steps:
Initial Synthesis: The compound is synthesized through a series of organic reactions, starting with the preparation of the core structure.
Reaction Conditions: The reactions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production: On an industrial scale, the production of “D2202-1” involves optimizing the reaction conditions to maximize efficiency and minimize costs. This includes scaling up the reactions, ensuring proper mixing and temperature control, and using high-quality raw materials.
化学反応の分析
“D2202-1” undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
“D2202-1” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase activity and inhibition.
Biology: The compound is employed in cellular studies to understand the role of specific kinases in cell signaling pathways.
Medicine: “D2202-1” is investigated for its potential therapeutic applications in treating diseases such as cancer, where kinase inhibitors are known to be effective.
Industry: In the pharmaceutical industry, “D2202-1” is used in drug discovery and development processes to identify new therapeutic targets and evaluate the efficacy of potential drug candidates.
作用機序
The mechanism of action of “D2202-1” involves its interaction with specific protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways within the cell, leading to various biological effects. The molecular targets of “D2202-1” include discoidin domain receptor tyrosine kinase 1, discoidin domain receptor tyrosine kinase 2, neurotrophic receptor tyrosine kinase 1, neurotrophic receptor tyrosine kinase 2, and neurotrophic receptor tyrosine kinase 3 .
類似化合物との比較
“D2202-1” can be compared with other similar kinase inhibitors:
Similar Compounds: Compounds such as BI-9564, FM-381, and MU1210 are also kinase inhibitors with varying degrees of specificity and potency.
Uniqueness: What sets “D2202-1” apart is its broad spectrum of activity against multiple kinases, making it a versatile tool in research. Additionally, its high potency and selectivity for specific kinases make it a valuable compound for studying kinase-related pathways and developing targeted therapies.
特性
分子式 |
C26H23F3N6O |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1 |
InChIキー |
CMJJZRAAQMUAFH-INIZCTEOSA-N |
異性体SMILES |
C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
正規SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)


![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)


![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772483.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![2-[[2-(3,4-Dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid](/img/structure/B10772509.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-5-methylhexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B10772511.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772519.png)
![trisodium;[[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772528.png)